Product packaging for 4-(4-Fluorophenyl)butanal(Cat. No.:)

4-(4-Fluorophenyl)butanal

Cat. No.: B1647547
M. Wt: 166.19 g/mol
InChI Key: OEHFPKZFDGRMGH-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic Synthesis

The primary significance of 4-(4-Fluorophenyl)butanal in modern organic synthesis lies in its utility as a versatile precursor. The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, most notably nucleophilic addition reactions. cymitquimica.com This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, forming the basis for constructing more elaborate molecular architectures.

One documented application of this compound is in the synthesis of neuropeptide S (NPS) receptor antagonists. nih.gov In this context, the butanal derivative was prepared through the oxidation of 4-(4-fluorophenyl)butanol and subsequently used in a reductive amination reaction to build a more complex heterocyclic structure. nih.gov This highlights its role as a key intermediate where the butanal moiety provides a reactive handle for chain extension and functionalization.

The aldehyde group's reactivity is central to its synthetic utility. It can be readily transformed into a variety of other functional groups, expanding its application in multi-step syntheses. For instance, aldehydes can be oxidized to carboxylic acids or reduced to primary alcohols, providing pathways to different classes of compounds. evitachem.com They also undergo condensation reactions, such as the aldol (B89426) condensation, to form larger carbon skeletons. rsc.org

Table 2: Common Synthetic Transformations of the Aldehyde Group

Reaction Type Reagents/Conditions Product Functional Group
Oxidation Potassium permanganate, Chromium trioxide Carboxylic Acid
Reduction Sodium borohydride (B1222165), Lithium aluminum hydride Primary Alcohol
Reductive Amination Amine, Reducing agent (e.g., NaBH₃CN) Amine
Nucleophilic Addition Grignard reagents (R-MgX), Organolithium reagents (R-Li) Secondary Alcohol

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

This table illustrates general aldehyde reactivity, relevant to compounds like this compound. evitachem.com

Overview of Research Trajectories for Fluorinated Aldehyde Derivatives

The study of this compound is part of a broader and highly active research area focused on fluorinated organic molecules. The strategic incorporation of fluorine into organic compounds is a cornerstone of modern medicinal chemistry. beilstein-journals.org Fluorine's high electronegativity can alter a molecule's electronic properties, pKa, and conformational preferences, often leading to enhanced metabolic stability and improved binding affinity to biological targets. cymitquimica.com

Research into fluorinated aldehydes, specifically, is driven by their role as precursors to valuable chiral synthons. researchgate.net A significant trajectory in this field is the development of catalytic, enantioselective methods for their synthesis. For example, organocatalytic α-fluorination of aldehydes has emerged as a powerful strategy to produce α-fluoro aldehydes with high enantiomeric purity. researchgate.net These chiral building blocks are crucial for the synthesis of complex pharmaceutical agents. researchgate.netacs.org Because of their inherent instability, these α-fluorinated aldehydes are often reduced in situ to the more stable β-fluoro alcohols for analysis and further use. acs.org

Furthermore, advancements in synthetic methodology are continually expanding the toolkit for creating complex fluorinated structures. Recent progress includes the development of catalytic systems for synthesizing alkyl fluorine derivatives with multiple adjacent stereocenters. nih.gov These sophisticated methods allow for precise control over the three-dimensional arrangement of atoms, which is critical for biological activity. Research also focuses on late-stage fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthesis, providing efficient access to novel fluorinated analogues of natural products and drugs. rsc.org Compounds like this compound are therefore situated within a dynamic research landscape that seeks to leverage the unique properties of fluorine to create novel and functional molecules. cymitquimica.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO B1647547 4-(4-Fluorophenyl)butanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-(4-fluorophenyl)butanal

InChI

InChI=1S/C10H11FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-8H,1-3H2

InChI Key

OEHFPKZFDGRMGH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCC=O)F

Canonical SMILES

C1=CC(=CC=C1CCCC=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 4 Fluorophenyl Butanal and Its Key Precursors

Strategies for Carbon-Carbon Bond Formation in Fluorinated Butanal Scaffolds

The construction of the core carbon framework of 4-(4-Fluorophenyl)butanal often relies on powerful transition-metal-catalyzed cross-coupling reactions or classical homologation strategies.

The Mizoroki-Heck reaction provides a formidable tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org In the context of this compound synthesis, a plausible Heck reaction strategy would involve the coupling of 4-fluoro-iodobenzene with an appropriate four-carbon alkene synthon. For instance, the reaction of 4-fluoro-iodobenzene with allyl alcohol, followed by isomerization and subsequent reduction, could potentially lead to the desired butanal. The reaction is catalyzed by palladium complexes, with common catalysts including tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, and palladium chloride. wikipedia.org

A significant advantage of the Heck reaction is its tolerance to a wide array of functional groups, making it suitable for complex molecule synthesis. nih.gov However, controlling regioselectivity and stereoselectivity in some Heck couplings can be challenging. libretexts.org

Another powerful cross-coupling method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgwikipedia.org A convergent synthesis of a this compound precursor could be envisioned through the Suzuki coupling of a 4-fluorophenylboronic acid with a suitable four-carbon electrophile containing a masked aldehyde functionality. The key steps in the catalytic cycle of the Suzuki reaction are oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov

Coupling ReactionReactantsCatalyst/ReagentsKey Features
Heck Reaction 4-Fluoro-iodobenzene, Allyl alcoholPd(OAc)₂, PPh₃, BaseForms aryl-alkene bond; tolerant to various functional groups. wikipedia.orgnih.gov
Suzuki Coupling 4-Fluorophenylboronic acid, 4-Bromobutanal diethyl acetal (B89532)Pd(PPh₃)₄, Na₂CO₃Forms aryl-alkyl bond; utilizes non-toxic boron reagents. libretexts.orgacs.org

Homologation, the process of extending a carbon chain by a single carbon atom, offers a classical yet effective route to butanal analogues from readily available aryl ketones. The Wittig reaction is a cornerstone of this approach, enabling the conversion of a ketone to an alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For instance, the reaction of 4-fluorophenyl methyl ketone with a phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, would yield an enol ether. Subsequent hydrolysis of this enol ether under acidic conditions would then furnish the desired 4-(4-fluorophenyl)ethanal, a homologated product. Further chain extension strategies could then be employed.

The Wittig reaction is known for its reliability and the fixed position of the newly formed double bond. libretexts.org The stereochemical outcome of the Wittig reaction (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

Another homologation strategy involves the Darzens condensation, where a ketone reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent saponification and decarboxylation of the glycidic ester would yield the homologated aldehyde.

Homologation MethodStarting MaterialReagentsIntermediateFinal Product (after hydrolysis)
Wittig Reaction 4'-Fluoroacetophenone(CH₃OCH₂)P(Ph)₃Cl, BaseEnol ether4-(4-Fluorophenyl)ethanal
Darzens Condensation 4'-FluoroacetophenoneClCH₂CO₂Et, NaOEtα,β-Epoxy ester4-(4-Fluorophenyl)ethanal

Functional Group Interconversions and Controlled Oxidation Reactions

The final steps in the synthesis of this compound often involve the manipulation of functional groups, particularly the controlled oxidation of an alcohol precursor.

The selective oxidation of a primary alcohol, 4-(4-fluorophenyl)butan-1-ol, to the corresponding aldehyde, this compound, is a critical transformation that requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used and highly effective method for this purpose. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. wikipedia.org The Swern oxidation is known for its mild reaction conditions and high yields. organic-chemistry.orgtcichemicals.com

Other popular methods for this selective oxidation include the use of pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). These chromium-based reagents are effective but generate toxic chromium waste. Dess-Martin periodinane (DMP) is another mild and highly selective reagent for the oxidation of primary alcohols to aldehydes.

Oxidation MethodOxidizing AgentCo-reagents/SolventKey Features
Swern Oxidation Oxalyl Chloride, DMSOTriethylamine, CH₂Cl₂Mild conditions, high yields, avoids heavy metals. wikipedia.orgorganic-chemistry.org
PCC Oxidation Pyridinium ChlorochromateCH₂Cl₂Readily available, effective for primary alcohols.
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂Mild, neutral conditions, high selectivity.

The introduction of a fluorine atom onto a pre-existing butanal scaffold represents a direct but challenging approach. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are commonly employed for the α-fluorination of carbonyl compounds. wikipedia.org The enol or enolate of the butanal derivative would be the nucleophilic species that attacks the electrophilic fluorine source. wikipedia.orgalfa-chemistry.com However, the direct fluorination of aldehydes can be complicated by side reactions such as aldol (B89426) condensation and over-fluorination. princeton.edu Organocatalysis has emerged as a powerful tool to achieve enantioselective α-fluorination of aldehydes. princeton.educaltech.edu

A more common strategy involves the fluorination of a precursor molecule that is later converted to the butanal. For instance, the fluorination of a suitable β-keto ester followed by hydrolysis and decarboxylation can provide a fluorinated ketone, which can then be subjected to homologation reactions as described earlier.

Fluorination ApproachSubstrate TypeFluorinating AgentKey Considerations
Direct α-Fluorination Butanal derivative (as enol/enolate)Selectfluor®Potential for side reactions; organocatalysis can provide stereocontrol. wikipedia.orgprinceton.educaltech.edu
Precursor Fluorination β-Keto esterN-Fluorobenzenesulfonimide (NFSI)Multi-step process but often more reliable and higher yielding.

Multi-component Reactions and Tandem Processes in Complex Fluorophenyl-Butanal Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. frontiersin.orgnih.gov A hypothetical MCR for the synthesis of a precursor to this compound could involve the reaction of 4-fluorobenzaldehyde, a suitable four-carbon nucleophile, and another reactive component in a one-pot process. For instance, a variation of the Doebner reaction, a classical MCR for the synthesis of quinoline-4-carboxylic acids, could be adapted. mdpi.com

Tandem or cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single pot without the isolation of intermediates, also provide elegant and efficient synthetic routes. rsc.orgosti.gov A potential tandem process for a this compound derivative could involve an initial Michael addition of a nucleophile to an α,β-unsaturated aldehyde derived from 4-fluorobenzaldehyde, followed by an intramolecular cyclization or rearrangement to construct the butanal backbone with additional functionality. These advanced strategies often lead to a significant increase in molecular complexity in a single synthetic step.

Catalytic Approaches in the Preparation of this compound Motifs

The construction of the this compound framework can be achieved through various catalytic bond-forming reactions. These methods primarily include transition-metal-catalyzed cross-coupling and hydroformylation reactions, which allow for the precise assembly of the target structure from readily available starting materials.

One prominent strategy involves the rhodium-catalyzed hydroformylation of 1-allyl-4-fluorobenzene. This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the allyl group. The choice of rhodium precursor and phosphine (B1218219) ligands is crucial in controlling the regioselectivity of the reaction, favoring the formation of the linear aldehyde, this compound, over its branched isomer. The reaction is typically carried out under a pressurized atmosphere of carbon monoxide and hydrogen.

Another powerful approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This methodology can be employed to couple a derivative of 4-fluorophenylboronic acid with a four-carbon building block already containing the aldehyde functionality, or a protected form thereof, such as but-3-enal diethyl acetal. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the formation of the carbon-carbon bond between the aromatic ring and the aliphatic chain. Subsequent deprotection of the acetal reveals the desired aldehyde. The versatility of the Suzuki-Miyaura reaction allows for a broad tolerance of functional groups, making it a robust synthetic tool.

Furthermore, the Heck reaction , also catalyzed by palladium, presents a viable pathway. This can involve the coupling of a 4-fluoroaryl halide, such as 4-fluoroiodobenzene, with an allylic alcohol. The initial product, 4-(4-fluorophenyl)but-3-en-1-ol, can then undergo catalytic isomerization of the double bond into conjugation with the aromatic ring, followed by a selective hydrogenation of the double bond and oxidation of the alcohol to the aldehyde. This multi-step sequence showcases the power of tandem catalytic processes.

The selective catalytic oxidation of the corresponding primary alcohol, 4-(4-fluorophenyl)butan-1-ol, offers a direct route to the aldehyde. Various catalytic systems, often employing transition metals like ruthenium or using metal-free approaches, can achieve this transformation under mild conditions, minimizing over-oxidation to the carboxylic acid.

Below is a table summarizing various catalytic approaches for the synthesis of this compound and its precursors, detailing the specific catalysts, reaction conditions, and reported yields.

Reaction TypeReactantsCatalyst SystemSolventTemperature (°C)Yield (%)
Hydroformylation1-Allyl-4-fluorobenzene, CO, H₂[Rh(CO)₂acac] / LigandToluene80-120Varies
Suzuki-Miyaura Coupling4-Fluorophenylboronic acid, But-3-enal diethyl acetalPd(PPh₃)₄ / BaseDioxane/Water80-100Varies
Heck Reaction4-Fluoroiodobenzene, Allyl alcoholPd(OAc)₂ / LigandDMF100Varies
Oxidation4-(4-Fluorophenyl)butan-1-olRu-based catalyst / OxidantDichloromethaneRoom Temp.Varies

Note: "Varies" indicates that the yield is dependent on the specific ligand, base, or oxidant used, and a range of values are reported in the literature.

These catalytic methodologies represent the forefront of efficient organic synthesis, providing chemists with a toolbox to construct complex molecules like this compound with high precision and in good yields. The ongoing development of new catalysts and reaction conditions continues to expand the possibilities for the synthesis of this and other important chemical compounds.

Mechanistic Pathways and Chemical Reactivity of 4 4 Fluorophenyl Butanal

Reaction Mechanisms Involving the Aldehyde Functionality

The aldehyde group is a key site of reactivity in 4-(4-fluorophenyl)butanal, readily undergoing nucleophilic additions and condensation reactions.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for a variety of transformations.

Nucleophilic Addition Reactions: A common class of reactions involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields an alcohol. For instance, the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) provides a route to secondary alcohols. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) furnishes the corresponding primary alcohol, 4-(4-fluorophenyl)butan-1-ol.

Another significant nucleophilic addition is the Wittig reaction , which converts the aldehyde into an alkene. The reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

NucleophileReagent ExampleProduct Type
Hydride ionSodium borohydride (NaBH₄)Primary alcohol
CarbanionMethylmagnesium bromide (CH₃MgBr)Secondary alcohol
Phosphorus ylideMethylenetriphenylphosphorane (Ph₃P=CH₂)Alkene

Condensation Reactions: this compound can also participate in condensation reactions, where the initial nucleophilic addition is followed by the elimination of a small molecule, typically water. A prominent example is the aldol (B89426) condensation . In the presence of a base, the aldehyde can form an enolate, which then acts as a nucleophile, attacking another molecule of the aldehyde. The resulting β-hydroxy aldehyde can then dehydrate upon heating to yield an α,β-unsaturated aldehyde.

The reaction with primary or secondary amines leads to the formation of imines and enamines, respectively. These reactions are typically acid-catalyzed and proceed through a carbinolamine intermediate. The subsequent dehydration is the rate-determining step.

Elucidation of Intramolecular Rearrangements (e.g., McLafferty Rearrangement)

In mass spectrometry, molecules containing a carbonyl group and an accessible γ-hydrogen can undergo a characteristic fragmentation known as the McLafferty rearrangement . This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-carbon-carbon bond.

For this compound, the molecular ion would be expected to undergo this rearrangement, leading to the elimination of a neutral alkene (ethene) and the formation of a resonance-stabilized radical cation. The resulting fragment ion would have a specific mass-to-charge ratio (m/z) that can be predicted and observed in the mass spectrum. For butanal, the McLafferty rearrangement results in a prominent peak at m/z 44. The presence and intensity of this peak can provide valuable structural information. The fragmentation of aromatic aldehydes often shows a characteristic loss of a hydrogen atom (M-1) and a formyl radical (M-29).

Fragmentation ProcessCharacteristic Ion (m/z) for ButanalExpected Neutral Loss for this compound
McLafferty Rearrangement44Ethene (C₂H₄)
α-cleavage (loss of H)71H•
α-cleavage (loss of CHO)43CHO•

Aromatic Ring Reactivity and Substituent Effects on the Fluorophenyl Moiety

Electronic Influence of Fluorine on Reaction Pathways

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic attack compared to benzene (B151609). However, fluorine also possesses lone pairs of electrons in p-orbitals, allowing it to participate in resonance and donate electron density to the ring (+R effect). While the inductive effect generally dominates, the resonance effect plays a crucial role in directing incoming electrophiles.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution reactions, the incoming electrophile is directed to specific positions on the aromatic ring due to the combined influence of the existing substituents. The fluorine atom is an ortho, para-director due to its ability to stabilize the intermediate carbocation (arenium ion) through resonance. The alkyl chain (a butyl group attached to the aldehyde) is also an ortho, para-directing group due to its electron-donating inductive effect.

When both an activating and a deactivating group are present on a benzene ring, the directing influence of the more powerful activating group generally prevails. However, in the case of this compound, both the fluorine and the alkyl group are ortho, para-directors. The fluorine atom is a deactivating ortho, para-director, while the alkyl group is an activating ortho, para-director. Therefore, electrophilic substitution will be directed to the positions ortho to the alkyl group (and meta to the fluorine) and the position ortho to the fluorine (and meta to the alkyl group). Steric hindrance from the butyl chain may influence the regioselectivity, potentially favoring substitution at the position ortho to the fluorine atom.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-FElectron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para
-CH₂CH₂CH₂CHOElectron-donating (+I)-Activatingortho, para

Stereochemical Aspects and Chiral Transformations of this compound and its Analogs

While this compound itself is achiral, its reactions can lead to the formation of chiral centers, making stereochemistry an important consideration.

The reduction of the aldehyde group to an alcohol using certain chiral catalysts can proceed with high enantioselectivity, yielding a specific enantiomer of 4-(4-fluorophenyl)butan-1-ol. Chiral reducing agents, such as those derived from oxazaborolidines (Corey-Bakshi-Shibata reduction), are known to be effective for the asymmetric reduction of prochiral ketones and can be applied to aldehydes as well.

Furthermore, nucleophilic addition to the carbonyl group can create a new stereocenter. If the incoming nucleophile is chiral, or if a chiral catalyst is employed, diastereoselective or enantioselective addition can occur. For instance, the synthesis of enantiopure aminoalcohols has been achieved through the stereoselective reduction of related ketones. The synthesis of enantiopure compounds is of significant interest, particularly in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry. The synthesis of enantiopure (S)-butan-2-yl N-(4-fluorophenyl)thiocarbamates has been reported, highlighting the creation of chiral molecules from fluorophenyl precursors.

Reaction TypeChiral InfluencePotential Chiral Product
ReductionChiral reducing agent/catalystEnantiomerically enriched 4-(4-fluorophenyl)butan-1-ol
Nucleophilic AdditionChiral nucleophile or catalystDiastereomerically or enantiomerically enriched alcohol

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 4-(4-Fluorophenyl)butanal, offering precise insights into the hydrogen, carbon, and fluorine atomic environments.

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the aliphatic chain.

The aldehydic proton (CHO) is expected to appear as a triplet in the downfield region, typically around 9.8 ppm, due to coupling with the adjacent methylene (B1212753) group (CH₂). The aromatic protons on the fluorophenyl ring will present as a complex multiplet system. Due to the fluorine substitution at the para position, the aromatic region is anticipated to show two sets of signals, each integrating to two protons. The protons ortho to the fluorine (H-2' and H-6') are expected to resonate around 7.2 ppm, while the protons meta to the fluorine (H-3' and H-5') would appear slightly upfield, around 7.0 ppm. These aromatic protons will exhibit both proton-proton and proton-fluorine couplings.

The aliphatic protons of the butanal chain will show characteristic multiplets. The CH₂ group adjacent to the aldehyde (C2-H) is expected around 2.5 ppm, appearing as a triplet. The benzylic CH₂ group (C4-H) adjacent to the aromatic ring would likely resonate around 2.7 ppm, also as a triplet. The central CH₂ group (C3-H) is predicted to be the most upfield of the methylene protons, appearing as a multiplet around 2.0 ppm, resulting from coupling to the two adjacent CH₂ groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1 (CHO)~9.8Triplet (t)
H-2', H-6' (Aromatic)~7.2Multiplet (m)
H-3', H-5' (Aromatic)~7.0Multiplet (m)
H-4 (Ar-CH₂)~2.7Triplet (t)
H-2 (CH₂-CHO)~2.5Triplet (t)
H-3 (-CH₂-)~2.0Multiplet (m)

Note: Predicted values are based on the analysis of similar structures like 4-phenylbutanal (B95494) and butanal. Actual experimental values may vary.

With its 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for studying fluorinated compounds. wikipedia.orgaiinmr.com The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this fluorine is highly sensitive to its electronic environment. nih.gov For a fluorine atom in a para-substituted fluorobenzene (B45895) derivative, the chemical shift is anticipated to be in the range of -110 to -120 ppm relative to a CFCl₃ standard. ucsb.edu This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, eight distinct carbon signals are expected.

The most downfield signal will correspond to the aldehydic carbon (C=O), predicted to be around 202 ppm. ucsb.edudocbrown.info The aromatic carbons will appear in the 115-165 ppm region. The carbon directly bonded to the fluorine (C-4') is expected to be a doublet due to carbon-fluorine coupling and appear around 162 ppm. The other aromatic carbons will also show signals in the typical aromatic range, with their exact shifts influenced by the fluorine and the alkyl substituent. The aliphatic carbons will resonate in the upfield region of the spectrum. The benzylic carbon (C-4) would be around 35 ppm, while the other methylene carbons (C-2 and C-3) are expected at approximately 45 ppm and 25 ppm, respectively. oregonstate.educhemguide.co.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CHO)~202
C-4' (C-F)~162 (doublet)
C-1' (Quaternary Ar-C)~138
C-2', C-6' (Ar-CH)~130
C-3', C-5' (Ar-CH)~115 (doublet)
C-2 (CH₂-CHO)~45
C-4 (Ar-CH₂)~35
C-3 (-CH₂-)~25

Note: Predicted values are based on data for 4-phenylbutanal and butanal. docbrown.infonih.gov Actual experimental values can differ.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between the aldehydic proton (H-1) and the adjacent methylene protons (H-2). It would also show correlations along the aliphatic chain: between H-2 and H-3, and between H-3 and H-4. Within the aromatic system, correlations between the ortho and meta protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would link the proton signals to their corresponding carbon signals, for instance, connecting the aldehydic proton signal (~9.8 ppm) to the aldehydic carbon signal (~202 ppm), and each aliphatic and aromatic CH group's proton signal to its respective carbon signal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula. The molecular formula of this compound is C₁₀H₁₁FO. The expected exact mass for the molecular ion [M]⁺ can be calculated with high precision. The fragmentation pattern in the mass spectrum would likely show characteristic losses. A prominent fragment would be expected from the loss of the CHO group (29 Da). Another significant fragmentation pathway would be the cleavage of the bond between the C-3 and C-4 carbons, leading to a fragment corresponding to the fluorophenylpropyl cation. The base peak in the mass spectrum of the related 4-phenylbutanal is often observed at m/z 104, corresponding to the tropylium (B1234903) ion formed after rearrangement, and a similar fragment might be expected for the fluorinated analog. nih.gov

Elucidation of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (molecular formula C₁₀H₁₁FO, molecular weight 166.19 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 166.

Fragmentation Pathways: The fragmentation of the this compound molecular ion is predicted to follow several key pathways characteristic of aldehydes and aromatic compounds. chemguide.co.uk The energetically unstable molecular ion breaks down into smaller, more stable fragments. chemguide.co.uk

α-Cleavage: This is a common fragmentation pattern for aldehydes. miamioh.edu Cleavage of the bond between the carbonyl carbon and the adjacent carbon (C1-C2 bond) can result in the loss of a formyl radical (•CHO, 29 Da) or a hydrogen atom (•H, 1 Da). miamioh.edu However, the most significant α-cleavage in aliphatic aldehydes involves the breaking of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. libretexts.org

McLafferty Rearrangement: Aldehydes with a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo a characteristic rearrangement. In this compound, a γ-hydrogen from the benzylic position can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (ethene, C₂H₄, 28 Da) and the formation of a resonance-stabilized radical cation at m/z 138. A similar rearrangement is the base peak-forming fragmentation in butanal. docbrown.info

Benzylic Cleavage: The bond between the second and third carbon of the butyl chain (C2-C3) is a benzylic position. Cleavage at this bond is highly favorable due to the formation of a stable tropylium-like ion. This would result in a fragment containing the fluorophenyl ring and an adjacent CH₂ group, potentially leading to a prominent peak at m/z 109 ([F-C₆H₄-CH₂]⁺).

Other Fragmentations: Loss of the entire propyl side chain attached to the formyl group could lead to the formation of the fluorophenyl cation at m/z 95 ([F-C₆H₄]⁺).

A summary of predicted key fragments is presented in the table below.

m/zPredicted Fragment IonProposed Fragmentation Pathway
166[C₁₀H₁₁FO]⁺˙Molecular Ion (M⁺˙)
138[F-C₆H₄-CH=CHOH]⁺˙McLafferty Rearrangement (Loss of C₂H₄)
109[F-C₆H₄-CH₂]⁺Benzylic Cleavage
95[F-C₆H₄]⁺Cleavage of the Butyl Chain

Isotopic Patterns: Isotopic patterns in mass spectrometry arise from the natural abundance of isotopes for each element in the molecule. For this compound, the key elements are Carbon, Hydrogen, Oxygen, and Fluorine.

Fluorine (¹⁹F): Fluorine is monoisotopic, meaning it exists naturally as only one isotope (¹⁹F). Therefore, it does not contribute to M+1 or M+2 peaks.

Carbon (¹³C): The natural abundance of ¹³C is approximately 1.1%. With 10 carbon atoms in the molecule, a small M+1 peak is expected. The intensity of this peak would be approximately 11.0% (10 x 1.1%) of the molecular ion peak's intensity. docbrown.info

Oxygen (¹⁸O): The ¹⁸O isotope has a natural abundance of about 0.20%. This would contribute a very small M+2 peak.

The analysis of these fragmentation patterns and isotopic distributions is crucial for confirming the molecular formula and elucidating the structure of the compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aldehyde and fluorinated aromatic moieties.

Key Vibrational Modes:

Aldehyde Group: The most distinct peaks for the aldehyde group are the C=O stretching and the C-H stretching of the formyl group. The C=O stretch typically appears as a strong, sharp band in the region of 1740-1720 cm⁻¹. docbrown.info The aldehydic C-H stretch gives rise to two weaker bands, often appearing as a doublet, around 2830-2695 cm⁻¹ and a characteristic peak near 2720 cm⁻¹. vscht.cz

Aromatic Ring: The presence of the para-substituted benzene (B151609) ring is confirmed by several absorptions. C-H stretching vibrations on the aromatic ring typically occur above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the ring (C=C) usually produce bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and for a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ range.

Alkyl Chain: The C-H stretching vibrations of the methylene (-CH₂-) groups in the butyl chain will produce strong absorptions in the 2960-2850 cm⁻¹ region. pressbooks.pub

Carbon-Fluorine Bond: The C-F stretching vibration gives a strong absorption in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. For related fluorophenyl compounds, this band has been observed around 1200-1150 cm⁻¹. ajchem-a.com

The expected IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050C-H StretchAromatic Ring
2960-2850C-H StretchAlkyl Chain (-CH₂-)
~2820, ~2720C-H StretchAldehyde (-CHO)
1740-1720C=O StretchAldehyde (-CHO)
1600-1450C=C StretchAromatic Ring
1250-1150C-F StretchFluorophenyl
850-800C-H Out-of-Plane Bendpara-Substituted Ring

Integration of Multi-Spectroscopic Data for Comprehensive Structural Characterization

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, their integration is necessary for a definitive and comprehensive characterization of this compound. nih.gov The combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) allows for complete structural elucidation.

Molecular Formula and Unsaturation: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₁FO. This formula indicates a degree of unsaturation of 5, which is consistent with a benzene ring (4 degrees) and a carbonyl group (1 degree).

Functional Group Confirmation: IR spectroscopy confirms the presence of the key functional groups predicted by the formula. The strong C=O stretch (~1730 cm⁻¹) and the characteristic aldehydic C-H stretches (~2720, ~2820 cm⁻¹) confirm the aldehyde moiety. Bands in the aromatic region (~1600, 1500 cm⁻¹) and the C-F stretch (~1200 cm⁻¹) confirm the presence of the fluorophenyl group.

Structural Assembly via NMR: NMR spectroscopy provides the final and most detailed picture of the molecular structure by establishing the connectivity of atoms.

¹H NMR: The proton NMR spectrum would show the number of different proton environments and their neighboring protons through spin-spin splitting. A downfield singlet (~9.8 ppm) would be characteristic of the aldehyde proton. The aromatic region would show two doublets (or a more complex pattern due to fluorine coupling), integrating to 4 protons, confirming the para-substitution. The aliphatic protons of the butyl chain would appear as multiplets in the upfield region (~1.7-2.8 ppm).

¹³C NMR: The carbon NMR spectrum would show 10 distinct signals (assuming molecular symmetry allows), corresponding to the 10 carbon atoms. The carbonyl carbon would be highly deshielded, appearing far downfield (~202 ppm, similar to butanal). docbrown.info The aromatic carbons would appear in the ~115-165 ppm range, with their chemical shifts and splitting patterns influenced by the fluorine atom. The aliphatic carbons would be found in the upfield region (~15-45 ppm). docbrown.info

¹⁹F NMR: The fluorine NMR spectrum would provide direct evidence for the fluorine atom and its chemical environment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively establish the H-H and C-H correlations, respectively, allowing for the complete and unambiguous assembly of the butyl chain and its attachment to the fluorophenyl ring and the aldehyde group.

By combining the molecular weight and fragmentation data from MS, the functional group information from IR, and the detailed connectivity map from NMR, a complete and confident structural characterization of this compound is achieved.

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl Butanal

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of molecules, providing a basis for understanding their structure and reactivity. For molecules like 4-(4-Fluorophenyl)butanal, DFT methods can elucidate various molecular characteristics.

Before predicting reactivity, it is essential to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a computational process that locates the minimum energy arrangement of atoms in a molecule. For a flexible molecule like this compound, which contains a rotatable butyl chain, this process is part of a broader conformational analysis.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the HOMO is likely localized on the electron-rich fluorophenyl ring and the oxygen atom of the carbonyl group, while the LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group.

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterEnergy (eV)Description
EHOMO-7.273Energy of the Highest Occupied Molecular Orbital
ELUMO-3.169Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.104ELUMO - EHOMO; indicates chemical reactivity and kinetic stability

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would predict that the most negative potential (red) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is therefore the primary target for electrophiles. Conversely, the aldehydic hydrogen and the hydrogens on the carbon adjacent to the carbonyl group would exhibit a positive potential (blue), making them susceptible to attack by nucleophiles. The fluorophenyl ring would show a mixed potential, with the fluorine atom contributing to the negative potential.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Fukui functions take this analysis a step further by identifying the specific atoms within a molecule that are most likely to participate in a reaction.

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions simplify this by assigning a value to each atom. There are three main types:

f+ : Predicts the site for nucleophilic attack (where an electron is added).

f- : Predicts the site for electrophilic attack (where an electron is removed).

f0 : Predicts the site for radical attack.

For this compound, the Fukui functions would likely indicate that the carbonyl carbon is the most susceptible site for nucleophilic attack (highest f+ value), while the carbonyl oxygen would be the preferred site for electrophilic attack (highest f- value).

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Beyond predicting static reactivity, computational modeling can be used to explore the entire pathway of a chemical reaction. This involves mapping the potential energy surface that connects reactants to products, providing a detailed understanding of the reaction mechanism.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). This is the point of maximum energy along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's kinetics.

Isotope Effect Studies Supported by Computational Data

Isotope effect studies, particularly Kinetic Isotope Effects (KIEs), are powerful experimental tools for elucidating the mechanisms of chemical reactions. The KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. Significant primary KIEs are often observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. researchgate.netacs.org Computational chemistry provides a robust theoretical framework to predict and interpret these effects, offering detailed insights into transition state structures that are otherwise difficult to probe experimentally. rsc.orgnih.gov

Computational prediction of KIEs is typically grounded in transition state theory. rsc.org Methods like Density Functional Theory (DFT) are employed to locate the equilibrium geometries of the reactant and the transition state on the potential energy surface. Subsequently, vibrational frequency calculations are performed for both structures. The zero-point vibrational energies (ZPVEs) are lower for heavier isotopes, leading to a higher activation energy and a slower reaction rate compared to their lighter counterparts. nih.gov The ratio of the rate constants for the light (k_L) and heavy (k_H) isotopes can be calculated from the vibrational frequencies of the reactant and the transition state. rsc.org This computational approach allows for the examination of different proposed mechanistic pathways, as the predicted KIEs can be directly compared with experimental values. nih.govnih.gov

For a molecule like this compound, computational methods could be used to study the KIE of a reaction such as the abstraction of the aldehydic hydrogen. By replacing this hydrogen with its heavier isotope, deuterium (D), one would expect a primary KIE. A hypothetical study could involve calculating the vibrational frequencies for the C-H and C-D bonds in the reactant and the transition state of a proposed hydrogen abstraction reaction.

Below is an illustrative data table for a hypothetical hydrogen abstraction from this compound, comparing the calculated vibrational frequencies and the resulting KIE.

SpeciesIsotopeVibrational ModeFrequency (cm⁻¹) (Illustrative)Calculated k_L/k_H (KIE) (Illustrative)
This compound (Reactant)HC-H stretch2950
DC-D stretch2130
Transition StateHImaginary Freq.1500i6.8
DImaginary Freq.1050i

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govyoutube.comacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the positions and velocities of particles, offering a detailed view of molecular behavior at the atomic level. nih.gov This technique is particularly well-suited for investigating intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which govern the behavior of molecules in condensed phases. nih.gov

To investigate the intermolecular interactions of this compound, a typical MD simulation would be set up as follows:

System Preparation : An initial 3D structure of the this compound molecule is generated. This molecule is then placed in a simulation box of defined dimensions. compchems.comresearchgate.net

Solvation : The simulation box is filled with solvent molecules, such as water, to mimic a solution environment. Ions may also be added to neutralize the system and achieve a desired ionic strength. compchems.comomicstutorials.com

Force Field Selection : A suitable molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen. The force field is a set of parameters and equations that defines the potential energy of the system, describing the bonded and non-bonded interactions between atoms. compchems.comresearchgate.net

Minimization and Equilibration : The system's energy is minimized to remove any unfavorable contacts or steric clashes. researchgate.net This is followed by an equilibration phase, where the system is gradually brought to the desired temperature and pressure (e.g., using NVT and NPT ensembles), allowing the solvent molecules to relax around the solute. youtube.comomicstutorials.com

Production Run : Once equilibrated, the production simulation is run for a specified duration (from nanoseconds to microseconds), during which the trajectory data is collected for analysis. youtube.com

Analysis of the resulting trajectory can reveal detailed information about the interactions between this compound and surrounding solvent molecules, such as the formation and lifetime of hydrogen bonds involving the carbonyl oxygen, or the hydrophobic interactions of the fluorophenyl ring.

The following table outlines the parameters for a hypothetical MD simulation of this compound.

ParameterValue / Type (Illustrative)
SoluteThis compound
Force FieldAMBER
SolventTIP3P Water
Box TypeCubic
Box Size50 Å x 50 Å x 50 Å
Temperature300 K
Pressure1 atm
Equilibration Time1 ns (NVT), 5 ns (NPT)
Production Time100 ns
Time Step2 fs

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity or other properties. svuonline.orgnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties. svuonline.org These models are valuable in drug discovery and toxicology for predicting the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. nih.govneovarsity.org

The development of a QSAR model for fluorinated analogs of butanal would involve several key steps:

Data Set Assembly : A dataset of structurally related fluorinated butanal analogs with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation : For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).

Validation : The generated model is rigorously validated to assess its statistical significance, robustness, and predictive power. This involves internal validation (e.g., cross-validation) and external validation using the test set of compounds that were not used in model development. semanticscholar.orgrsc.org

For a series of fluorinated butanal analogs, a QSAR model could help elucidate the influence of the number and position of fluorine substituents on a specific biological activity. For instance, it could quantify how fluorine substitution affects properties like lipophilicity and electrostatic interactions, which in turn could influence the compound's ability to bind to a biological target.

An illustrative QSAR data table for a hypothetical series of fluorinated butanal analogs is presented below.

Compound (Analog)logP (Descriptor 1) (Illustrative)Dipole Moment (D) (Descriptor 2) (Illustrative)Observed Activity (log(1/C)) (Illustrative)Predicted Activity (log(1/C)) (Illustrative)
4-Phenylbutanal (B95494)2.52.84.24.3
This compound2.71.64.84.7
4-(2,4-Difluorophenyl)butanal2.91.45.15.2
4-(2,4,6-Trifluorophenyl)butanal3.11.55.55.4
4-(Pentafluorophenyl)butanal3.51.75.95.8

This table presents hypothetical data for illustrative purposes.

Synthetic Utility of 4 4 Fluorophenyl Butanal As a Versatile Precursor

Role in the Synthesis of Complex Fluorinated Organic Molecules

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. beilstein-journals.orgnih.gov 4-(4-Fluorophenyl)butanal serves as a valuable building block in the synthesis of more complex organofluorine compounds. nih.gov While it can be used in various transformations, its structural motif is particularly notable in the assembly of pharmacologically active agents.

A key example of the utility of the 4-(4-fluorophenyl)butyl structure is in the synthesis of the antipsychotic drug Fluspirilene. Although not starting directly from the butanal, synthetic routes to Fluspirilene's crucial 4,4-bis(4-fluorophenyl)butyl side chain highlight the importance of this structural unit. One efficient method involves the reaction of γ-butyrolactone with an excess of 4-fluorophenyl magnesium bromide. This Grignard reaction opens the lactone ring to form a diol intermediate. Subsequent dehydration and bromination yield an unsaturated alkyl bromide, which upon hydrogenation, provides the saturated 4,4-bis(4-fluorophenyl)butyl bromide ready for alkylating the core spirocycle of Fluspirilene. nih.gov This multi-step synthesis demonstrates how the fundamental carbon skeleton of this compound is constructed and incorporated into a complex, biologically active fluorinated molecule.

Step Reactants Product Purpose
1γ-butyrolactone, 4-fluorophenyl magnesium bromide4,4-bis(4-fluorophenyl)butane-1,4-diolFormation of the core carbon skeleton
2Diol intermediate, Aqueous HCl (reflux)Olefinic alcoholDehydration
3Olefinic alcoholUnsaturated alkyl bromideBromination
4Unsaturated alkyl bromide, H₂4,4-bis(4-fluorophenyl)butyl bromideSaturation and final precursor formation

Applications in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds, particularly those containing nitrogen, are foundational to a vast array of pharmaceuticals and functional materials. frontiersin.orgnih.govrsc.org The aldehyde functionality of this compound makes it a versatile precursor for constructing such ring systems through condensation and cyclization reactions.

Nitrogen-containing heterocycles like triazines and thiazolopyrimidines are present in numerous clinically used drugs. asianpubs.orgglobalscitechocean.com The synthesis of these rings often involves the condensation of a carbonyl compound with a molecule containing multiple nitrogen or nitrogen and sulfur atoms. clockss.orgresearchgate.net

For instance, the general synthesis of a 1,2,4-triazine (B1199460) can involve the reaction of a 1,2-dicarbonyl compound with an amidrazone. While this compound is not a 1,2-dicarbonyl, its aldehyde group can readily participate in condensation reactions with precursors containing amine or hydrazine (B178648) functionalities. researchgate.net For example, it can react with an amine to form an imine, which can be a key intermediate in a subsequent cyclization step to form a larger heterocyclic system. clockss.org

Similarly, the pyrimidine (B1678525) ring of thiazolopyrimidines is often constructed from precursors like β-dicarbonyl compounds or their equivalents. nih.govmdpi.comias.ac.in The aldehyde group of this compound can be used to introduce the 4-(4-fluorophenyl)ethyl side chain onto a pre-formed heterocyclic ring through reactions like Knoevenagel or Claisen-Schmidt condensations, followed by reduction. These pathways illustrate the potential of this compound to functionalize or participate in the annulation of diverse nitrogen-containing heterocyclic cores.

Spirocyclic systems, which contain two rings connected by a single common atom, are three-dimensional structures of increasing interest in drug discovery. researchgate.net The synthesis of these complex architectures can leverage precursors derived from this compound. beilstein-journals.org

As previously mentioned in the context of Fluspirilene, the 4,4-bis(4-fluorophenyl)butyl moiety is essential for its structure. This side chain is attached to a piperidine (B6355638) spirocycle. nih.gov The synthesis of the drug involves the alkylation of the spirocyclic amine 30 with the bromide 40 (4,4-bis(4-fluorophenyl)butyl bromide), directly incorporating the fluorinated side chain to complete the spirocyclic drug's structure. nih.gov This highlights an indirect but critical application of the 4-(4-fluorophenyl)butyl structure in the final assembly of a complex spirocyclic system. bath.ac.uk

Development of Radiolabeled Analogs for Chemical Probe Applications

Radiolabeled compounds are indispensable tools in modern medical diagnostics, particularly in Positron Emission Tomography (PET). nih.gov Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable decay properties. The 4-fluorophenyl group present in this compound is an ideal handle for the introduction of ¹⁸F.

The synthesis of ¹⁸F-labeled radiotracers typically involves a late-stage introduction of the radionuclide to maximize yield and minimize handling of radioactive material. For aryl fluorides, this is commonly achieved through nucleophilic aromatic substitution (SNA) reactions. A precursor molecule, where the fluorine position is occupied by a good leaving group, is reacted with [¹⁸F]fluoride. mdpi.com

Common Precursors for ¹⁸F-Labeling of Aryl Systems:

Precursor Type Leaving Group
Nitro-substituted arene -NO₂
Trialkylammonium-substituted arene -N⁺R₃

Therefore, a derivative of this compound, such as 4-(4-nitrophenyl)butanal or a corresponding diaryliodonium salt, can be synthesized and used as a precursor. Reaction with K[¹⁸F]F/Kryptofix 2.2.2 would yield [¹⁸F]this compound. This radiolabeled aldehyde can then serve as a versatile chemical probe itself or be incorporated into more complex molecules for in vivo imaging studies, allowing for non-invasive tracking and quantification of biological processes. mdpi.com

Stereoselective Transformations Leveraging this compound Chirality in Complex Synthesis

The development of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. While this compound is achiral, it can be readily converted into chiral derivatives whose stereochemistry can be controlled and used to direct the synthesis of complex targets.

A common strategy involves the oxidation of the aldehyde to the corresponding carboxylic acid, which can spontaneously cyclize to form 4-(4-fluorophenyl)-γ-butyrolactone. This lactone possesses a chiral center at the 4-position. Although formed as a racemic mixture, this lactone can be resolved into its individual enantiomers. A well-established method for a closely related analog, β-(4-chlorophenyl)-γ-butyrolactone, demonstrates a viable pathway. researchgate.net This process involves reacting the racemic lactone with an enantiopure chiral amine to form a pair of diastereomeric 4-hydroxybutyramides. These diastereomers have different physical properties and can be separated using standard techniques like flash column chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiopure (+)-(S) and (-)-(R) lactones. researchgate.net

This resolution strategy provides access to enantiomerically pure building blocks. The resulting chiral lactones or the corresponding chiral 4-hydroxy-amides can serve as valuable intermediates in asymmetric synthesis, where their defined stereochemistry can be transferred to new, more complex molecules. researchgate.net

Emerging Research Avenues and Future Perspectives for 4 4 Fluorophenyl Butanal

Development of Novel and Sustainable Catalytic Systems for its Synthesis

The industrial synthesis of aldehydes often relies on established but energy-intensive processes that may use non-renewable feedstocks. The future synthesis of 4-(4-Fluorophenyl)butanal is poised to benefit from the development of novel catalytic systems that prioritize sustainability, efficiency, and selectivity. A significant research thrust is the move away from stoichiometric reagents toward catalytic processes that minimize waste and energy consumption.

One promising area is the adaptation of catalytic transfer hydrogenation, which utilizes safer hydrogen donors in place of high-pressure hydrogen gas. Furthermore, inspiration can be drawn from the catalytic upgrading of biomass-derived molecules, such as the conversion of ethanol (B145695) to n-butanol, which employs bifunctional catalysts that combine metal sites for dehydrogenation/hydrogenation with basic or acidic sites for condensation reactions. Similar multifunctional catalysts could be designed for the selective synthesis of this compound from corresponding fluorinated precursors. The use of earth-abundant metal catalysts (e.g., copper, nickel, iron) is also a key trend, aiming to replace precious metals like palladium and rhodium to reduce costs and environmental impact.

Catalytic ApproachPotential Advantages for SynthesisKey Research Focus
Bifunctional Catalysis Combines multiple reaction steps (e.g., coupling and reduction) in a one-pot process, increasing efficiency.Designing catalysts with optimized acidic/basic and metallic sites for selective transformations.
Transfer Hydrogenation Avoids the use of high-pressure H₂ gas, enhancing operational safety.Development of efficient catalysts using benign hydrogen donors like isopropanol (B130326) or formic acid.
Earth-Abundant Metal Catalysis Reduces cost and environmental concerns associated with precious metal catalysts.Investigating the activity and stability of catalysts based on Cu, Ni, Fe, and Zr for aldehyde synthesis.
Heterogeneous Catalysis Simplifies catalyst recovery and product purification, enabling continuous flow processes and improving process sustainability.Creating robust solid catalysts that resist leaching and deactivation under reaction conditions.

Advanced Mechanistic Investigations via In-Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and minimizing byproducts. Traditional analytical methods, which rely on analyzing quenched reaction aliquots, often fail to capture the transient, highly reactive intermediates that govern a reaction's outcome. The application of in-situ and operando spectroscopic techniques represents a paradigm shift, allowing researchers to observe catalytic processes in real time and under actual reaction conditions.

For a reaction like the synthesis of this compound, which could involve processes like hydroformylation or oxidation, these techniques are invaluable. Operando Fourier-Transform Infrared (FTIR) spectroscopy , for instance, can monitor the vibrational modes of carbonyl groups and other functional groups, providing direct insight into the formation of the aldehyde product and the behavior of catalyst-ligand complexes. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, capable of identifying and quantifying species in the liquid phase without perturbing the reaction. This would allow for the direct observation of substrate conversion, product formation, and the detection of key intermediates. Furthermore, Raman spectroscopy can be employed for real-time monitoring, particularly in aqueous or biphasic systems, offering a non-invasive way to track reaction kinetics. The data gathered from these advanced techniques can be used to build precise kinetic models, identify rate-limiting steps, and understand catalyst deactivation pathways.

Spectroscopic TechniqueInformation GainedPotential Application in this compound Synthesis
Operando FTIR Real-time monitoring of catalyst species (e.g., metal-carbonyls) and organic functional groups.Elucidating the activation of the catalyst and identifying key surface-adsorbed species.
In-situ NMR Quantitative analysis of reactants, products, and soluble intermediates in the reaction mixture.Tracking reaction kinetics precisely and identifying transient intermediates to validate proposed mechanisms.
In-situ Raman Non-invasive monitoring of reaction progress, especially for reactions in aqueous media or with low reactant concentrations.Online process control and optimization by monitoring the disappearance of starting material and the appearance of the butanal product.

Integration of Machine Learning and AI in Predictive Synthesis and Reactivity Studies

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is opening new frontiers in the discovery and optimization of chemical reactions. These computational tools can analyze vast datasets of chemical transformations to identify hidden patterns and predict outcomes with increasing accuracy, thereby reducing the number of trial-and-error experiments required.

For this compound, ML models could be trained on existing reaction databases to predict the optimal conditions for its synthesis. This includes forecasting reaction yields, identifying the most effective catalysts and solvents, and predicting potential side reactions. For instance, a model could screen thousands of potential catalyst-ligand combinations virtually to identify a few promising candidates for experimental validation. Transfer learning, an approach where a model trained on a large, general dataset is fine-tuned for a specific task, is particularly promising for scenarios where data on a specific reaction is limited. Beyond mere prediction, AI can also assist in designing novel synthetic routes by proposing reaction sequences that a human chemist might not consider. This data-driven approach accelerates the development cycle, leading to more efficient and robust manufacturing processes.

AI/ML ApplicationDescriptionRelevance to this compound
Yield Prediction ML models are trained to predict the yield of a reaction based on inputs like reactants, catalyst, solvent, and temperature.Rapidly optimizes reaction conditions to maximize the output of this compound, saving time and resources.
Reaction Condition Recommendation AI algorithms can suggest optimal reaction conditions, including the choice of solvent or catalyst, for a desired transformation.Accelerates the discovery of efficient and sustainable synthetic protocols by narrowing down the experimental space.
Retrosynthesis Planning AI tools can propose novel synthetic pathways to a target molecule by working backward from the product.Could uncover more efficient or cost-effective routes to synthesize this compound from readily available starting materials.
Reactivity Prediction Models can predict the reactivity of different sites within a molecule, aiding in understanding selectivity.Helps in designing reactions that selectively target the desired functional group transformation without affecting the fluorophenyl ring.

Exploration of Bio-Inspired Synthetic Routes for Fluorinated Butanal Scaffolds

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency under mild, aqueous conditions. Bio-inspired and biocatalytic approaches for synthesizing fluorinated compounds are gaining significant traction as a cornerstone of green chemistry. The synthesis of fluorinated butanal scaffolds, including this compound, could be revolutionized by harnessing the power of enzymes.

While naturally occurring fluorinating enzymes (fluorinases) are rare, the broader enzymatic toolkit can be adapted to handle fluorinated precursors. For example, enzymes such as aldolases could be used to form the carbon-carbon bonds of the butanal backbone, while oxidoreductases could perform the selective oxidation of a corresponding alcohol to the target aldehyde. A key area of research is enzyme engineering, where techniques like directed evolution are used to create mutant enzymes with enhanced stability or altered substrate specificity, enabling them to accept and process non-natural, fluorinated molecules. Furthermore, multienzyme cascades, where several enzymatic steps are combined in a single pot, mimic the efficiency of metabolic pathways and can convert simple starting materials into complex products with high atom economy. These bio-inspired routes offer a pathway to produce this compound and related compounds under environmentally benign conditions, reducing reliance on traditional organic solvents and harsh reagents.

Biocatalytic StrategyMechanismPotential for Fluorinated Butanal Scaffolds
Engineered Oxidoreductases Selective oxidation of an alcohol precursor to the corresponding aldehyde.Could provide the final step in the synthesis of this compound from 4-(4-Fluorophenyl)butan-1-ol under mild, aqueous conditions.
Aldolases/Thioesterases Catalyze C-C bond formation to construct the butanal backbone.Could be used to assemble the four-carbon chain from smaller, fluorinated building blocks.
Multi-Enzyme Cascades Combining several enzymes in a one-pot system to perform a sequence of reactions.Enables the synthesis of the target molecule from simple precursors in a highly efficient, streamlined process, mimicking natural biosynthesis.
Fluorinase Biotechnology Direct enzymatic incorporation of fluorine into a molecule, though currently limited in scope.Future research may expand the substrate scope of fluorinases to accept precursors relevant to this compound.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and aldehyde proton (δ ~9.8 ppm). 19F^{19}\text{F} NMR confirms fluorine substitution (δ ~-110 ppm for para-fluorine).
  • IR Spectroscopy : Stretching bands for C=O (~1720 cm1^{-1}) and C-F (~1220 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 180.1).
  • HPLC/Purity Analysis : Ensure >95% purity for biological assays .

How can researchers optimize reaction yields in multi-step syntheses of this compound derivatives?

Q. Advanced

  • Catalyst Screening : Test bases (e.g., DBU, K2_2CO3_3) for condensation efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Flow Chemistry : Continuous-flow systems improve scalability and reduce side reactions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically .

How can contradictions in reported biological activities of this compound derivatives be resolved?

Advanced
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:

  • Standardized Assays : Use established protocols (e.g., NIH/NCBI guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (kinetic studies).
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., fluorine position) with activity. For example, para-fluorine enhances electron-withdrawing effects, altering binding to targets like COX-2 .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends.

What computational approaches predict the reactivity of this compound in drug design?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The aldehyde group is highly reactive, while fluorine stabilizes aromatic rings via σ-withdrawal.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases, GPCRs). Software like AutoDock Vina models binding affinities.
  • MD Simulations : Assess conformational stability in solvent environments (e.g., water, DMSO) .

How is X-ray crystallography applied to elucidate the structure of this compound derivatives?

Q. Advanced

  • Single-Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
  • Data Collection : Employ synchrotron radiation or Cu-Kα sources (λ = 1.5418 Å) for high-resolution datasets.
  • Refinement : Software like SHELXL refines parameters (R-factor < 0.05). For example, a derivative may crystallize in the P21_1/c space group with bond lengths of C-F = 1.35 Å and C=O = 1.22 Å .

What strategies mitigate challenges in synthesizing enantiomerically pure this compound analogs?

Q. Advanced

  • Chiral Catalysis : Use organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) for asymmetric induction.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve racemic mixtures .

How do electronic effects of the fluorophenyl group influence the compound’s reactivity?

Advanced
The para-fluorine exerts a strong -I effect, polarizing the aromatic ring and activating it toward electrophilic substitution. This enhances:

  • Nucleophilic Attack : At the aldehyde group in condensation reactions.
  • Binding Affinity : Increased dipole interactions with enzyme active sites (e.g., hydrogen bonding with Ser530 in COX-2).
  • Metabolic Stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes .

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